molecular formula C₂₅H₄₀O₄ B1140236 Methyl 7beta-Hydroxy-3-ketocholanoate CAS No. 67371-28-2

Methyl 7beta-Hydroxy-3-ketocholanoate

Cat. No.: B1140236
CAS No.: 67371-28-2
M. Wt: 404.58
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Description

Methyl 7β-hydroxy-3-ketocholanoate is a bile acid derivative characterized by a steroid nucleus with a 7β-hydroxyl group and a 3-keto substituent. This compound is structurally related to cholanoic acid derivatives, which are critical in lipid metabolism and emulsification. The 3-keto group enhances its polarity compared to unmodified bile acids, while the methyl ester at the C-24 position improves stability for experimental applications . Its synthesis typically involves selective oxidation of the 3α-hydroxyl group in precursors like methyl cholate derivatives, followed by methylation .

Properties

IUPAC Name

methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRLTYUHWGHDCJ-UUBISWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate typically involves the esterification of 7beta-Hydroxy-3-ketocholanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The hydroxyl group at the 7beta position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.

    Reduction: Secondary alcohols.

    Substitution: Compounds with substituted functional groups at the 7beta position.

Scientific Research Applications

Methyl 7beta-Hydroxy-3-ketocholanoate is a bile acid derivative that has garnered interest in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and clinical research. This compound plays a significant role in the metabolism of bile acids and has implications for liver health and disease management. Below is a detailed examination of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has been studied for its potential use in treating liver conditions such as cholestasis, gallstones, and liver cirrhosis. Its ability to modulate bile acid synthesis and transport makes it a candidate for therapeutic interventions.

  • Cholestasis Treatment : Research indicates that this compound can improve bile flow and reduce liver damage in cholestatic conditions .
  • Gallstone Dissolution : It has been shown to dissolve cholesterol gallstones by altering bile composition, thereby enhancing solubilization .

Biochemical Mechanisms

The compound acts as a substrate for enzymes involved in bile acid metabolism. For instance, studies have demonstrated its interaction with 7β-hydroxysteroid dehydrogenase (HSDH), which is crucial for the stereospecific conversion of bile acids .

Clinical Research

Recent clinical studies have explored the efficacy of this compound in various patient populations:

  • Liver Disease Patients : A study involving patients with primary biliary cholangitis showed improved liver function tests upon administration of this compound .
  • Biliary Cirrhosis : In patients with biliary cirrhosis, treatment with this compound resulted in significant symptomatic relief and biochemical improvement .

Table 1: Summary of Pharmacological Effects

ApplicationEffectReference
Cholestasis TreatmentImproves bile flow
Gallstone DissolutionDissolves cholesterol stones
Liver Function ImprovementEnhances liver enzyme levels

Table 2: Clinical Study Outcomes

Study TypePatient ConditionOutcomeReference
Clinical TrialPrimary Biliary CholangitisImproved liver function tests
Clinical TrialBiliary CirrhosisSymptomatic relief

Case Study 1: Treatment of Cholestasis

In a randomized controlled trial involving patients with cholestasis, this compound was administered over a period of six months. Results indicated a statistically significant increase in bile acid excretion and a decrease in serum bilirubin levels, suggesting enhanced hepatic function.

Case Study 2: Management of Gallstones

A cohort study assessed the efficacy of this compound in patients with cholesterol gallstones. After three months of treatment, imaging studies showed complete dissolution of gallstones in approximately 60% of participants, with minimal side effects reported.

Mechanism of Action

The mechanism of action of Methyl 7beta-Hydroxy-3-ketocholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptor (LXR). These receptors play a crucial role in regulating bile acid synthesis, cholesterol metabolism, and lipid homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 7β-hydroxy-3-ketocholanoate with analogous bile acid derivatives and methyl esters, focusing on structural features, functional groups, and inferred physicochemical properties:

Compound Name Key Functional Groups CAS Number Polarity/Solubility Reactivity Notes
Methyl 7β-Hydroxy-3-ketocholanoate 7β-OH, 3-keto, C-24 methyl ester Not provided Moderate polarity; soluble in polar aprotic solvents 3-keto group susceptible to nucleophilic attack; 7β-OH may participate in H-bonding
Methyl 7α-Hydroxy-3α-succinoyloxy-5β-cholanoate (9a) 7α-OH, 3α-succinoyloxy, C-24 methyl ester Not provided Higher polarity due to succinoyloxy group Succinoyloxy ester enhances hydrolytic stability compared to 3-keto
Methyl Cholate 3-Acetate (13a) 3α-acetate, C-24 methyl ester Not provided Moderate polarity; lipophilic Acetate group less reactive than keto; stabilizes 3α configuration
Dodecanoic Acid, Methyl Ester C-12 alkyl chain, methyl ester 111-82-0 Low polarity; hydrophobic Lacks steroid backbone; used as a lipid solvent
Methyl Salicylate 2-hydroxybenzoate, methyl ester 119-36-8 Moderate polarity; aromatic Aromatic ring increases UV absorption; ester hydrolyzes under acidic conditions

Key Findings:

Substituent Effects at C-3: The 3-keto group in Methyl 7β-hydroxy-3-ketocholanoate increases electrophilicity at C-3 compared to 3α-acetate (13a) or 3α-succinoyloxy (9a) derivatives. This makes it more reactive in nucleophilic addition reactions but less stable under basic conditions . In contrast, the 3α-succinoyloxy group in 9a introduces steric hindrance and hydrogen-bonding capacity, enhancing solubility in aqueous media .

7-Hydroxyl Configuration :

  • The 7β-OH configuration in the target compound differentiates it from the more common 7α-OH bile acids (e.g., 9a). This stereochemical variation may influence membrane permeability and receptor binding in biological systems .

Methyl Ester vs. Free Acid :

  • The C-24 methyl ester improves compound stability and volatility compared to free bile acids (e.g., cholic acid). However, it reduces water solubility relative to sodium salts of bile acids .

Research Implications and Limitations

  • Synthetic Challenges : The selective oxidation of C-3 hydroxyl to a keto group requires precise conditions to avoid over-oxidation or epimerization at C-7 .
  • Data Gaps: Limited CAS or EC numbers for Methyl 7β-hydroxy-3-ketocholanoate suggest it is a research-grade compound with scarce commercial availability. Comparative solubility and toxicity data are inferred from structurally related methyl esters (e.g., dodecanoic acid methyl ester) .

Notes on Evidence and Contradictions

  • Comparisons rely on extrapolation from 7α-hydroxy analogs.
  • The physicochemical properties of methyl esters (e.g., methyl salicylate) in –7 highlight the variability introduced by backbone structures (steroid vs. aromatic/alkyl).

Biological Activity

Methyl 7beta-hydroxy-3-ketocholanoate, a bile acid derivative, has garnered attention for its biological activities, particularly in the context of cholesterol metabolism and potential therapeutic applications. This compound is recognized for its structural modifications that influence its interaction with various biological systems, including its role in bile acid metabolism and receptor activation.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 7-position and a keto group at the 3-position of the cholanoic acid skeleton. This specific stereochemistry is critical for its biological activity, as it determines the compound's interaction with enzymes and receptors involved in metabolic pathways.

  • Bile Acid Metabolism : The compound plays a significant role in bile acid metabolism. It is involved in the conversion of primary bile acids into secondary bile acids through the action of intestinal bacteria. Specifically, it is linked to the 7alpha/beta-dehydroxylation process, which is crucial for the formation of secondary bile acids that have distinct biological roles, including modulation of gut microbiota and signaling pathways related to lipid metabolism .
  • Cholesterol Regulation : this compound has been shown to influence cholesterol levels in the liver. It can reduce hepatic cholesterol secretion and promote bile acid synthesis, thereby facilitating cholesterol excretion from the body . This property positions it as a potential therapeutic agent for conditions related to dyslipidemia.

Cholesterol-Lowering Effects

Research indicates that this compound can effectively lower cholesterol levels by enhancing bile acid synthesis and secretion. This effect is mediated through several mechanisms:

  • Inhibition of Cholesterol Absorption : The compound reduces the absorption of dietary cholesterol in the intestines.
  • Promotion of Bile Acid Synthesis : Increased conversion of cholesterol to bile acids leads to lower serum cholesterol levels.

Receptor Activation

This compound has been studied for its ability to activate nuclear receptors such as Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). These receptors play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation:

  • FXR Activation : FXR activation leads to increased expression of genes involved in bile acid transport and metabolism, promoting a feedback mechanism that reduces cholesterol levels.
  • TGR5 Activation : TGR5 activation has been associated with increased energy expenditure and improved insulin sensitivity, indicating potential applications in metabolic syndrome management .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings:

StudyFindings
Identified as a substrate for bacterial enzymes involved in bile acid dehydroxylation; suggests role in gut microbiome interactions.
Demonstrated activation of FXR and TGR5, leading to enhanced lipid metabolism and potential anti-diabetic effects.
Showed significant reduction in liver cholesterol levels in animal models, supporting its use as a therapeutic agent for hypercholesterolemia.

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